(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16-4-2-3-5-17(16)6-7-20(25)22-12-13-24-15-19(14-23-24)18-8-10-21-11-9-18/h2-11,14-15H,12-13H2,1H3,(H,22,25)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFNTEBECYYAKO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the amide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide exhibit significant anticancer properties. The presence of the pyridine and pyrazole rings is crucial for their interaction with various protein kinases, which are often overexpressed in cancer cells.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited the growth of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involving protein kinases .
Protein Kinase Inhibition
The compound is recognized for its potential as a protein kinase inhibitor. Protein kinases play essential roles in cell signaling, and their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders.
Mechanism of Action : The compound's structure allows it to bind to the ATP-binding site of specific kinases, thereby preventing phosphorylation processes critical for tumor progression and survival .
Neuroprotective Effects
Emerging research suggests that compounds similar to this one may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
Case Study : Investigations into related pyrazole derivatives have shown promising results in protecting neuronal cells from oxidative stress-induced apoptosis, highlighting the potential for therapeutic applications in conditions like Alzheimer's disease .
Summary of Findings
Mechanism of Action
The mechanism of action of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
(a) Pyrazole-Pyridine Hybrids
- Compound from : 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Key Differences: Replaces the pyridin-4-yl group with pyridin-3-yl and introduces a triazole ring. The pyridin-3-yl substitution may alter binding interactions in enzymatic pockets compared to the target compound’s pyridin-4-yl group . Synthesis: Microwave-assisted synthesis (70°C, 65 W) yielded 30%, highlighting challenges in optimizing reactions for pyridine-pyrazole hybrids .
- The dimethylaminoethyl group may improve solubility .
(b) Enamide Derivatives
- Compound from : (2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide Key Differences: Substitutes 2-methylphenyl with 2,4-dichlorophenyl and adds a cyano group. The electron-withdrawing Cl groups may enhance electrophilic reactivity but reduce metabolic stability .
- Compound from : (2E)-N-(2-aminophenyl)-3-(1-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]sulfonyl}-1H-pyrrol-3-yl)prop-2-enamide Key Differences: Features a sulfonyl-pyrrole group, which could improve solubility and hydrogen-bonding capacity compared to the target’s pyrazole-ethylamine linker .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The target’s 2-methylphenyl group may confer higher logP than ’s dichlorophenyl derivative, balancing solubility and membrane permeability .
Biological Activity
The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20N4
- CAS Number : 152460-10-1
The compound features a prop-2-enamide backbone, with a 2-methylphenyl group and a pyridinyl-pyrazole moiety, which are known to influence its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives showed up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard drugs like dexamethasone, which had 76% inhibition at 1 µM .
2. Antimicrobial Activity
Compounds containing the pyrazole ring have been tested for antimicrobial properties. In vitro studies revealed that certain pyrazole derivatives exhibited potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure likely contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
3. Anticancer Potential
The compound's structural components suggest potential anticancer activity. Some studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the synthesis or action of pro-inflammatory cytokines.
- Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function as a competitive inhibitor of bacterial enzymes.
- Induction of Apoptosis : The presence of the pyrazole ring may facilitate interactions with cellular pathways that lead to programmed cell death in cancerous cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
